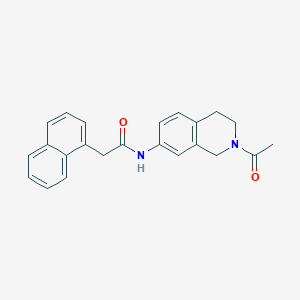

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, also known as A-1264087, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by a team of researchers at Abbott Laboratories and has since been the subject of numerous studies.

Applications De Recherche Scientifique

Antiproliferative Activities

Research has highlighted the synthesis of derivatives of N-(naphthalen-2-yl)acetamide and their evaluation for antiproliferative activities against various human cancer cell lines. Notably, a derivative demonstrated significant antiproliferative activity against nasopharyngeal carcinoma cell lines, with specific cytotoxicity observed without affecting peripheral blood mononuclear cells at certain concentrations. This suggests potential applications in cancer treatment, emphasizing the compound's ability to inhibit cell proliferation selectively (I‐Li Chen et al., 2013).

Novel Biosynthetic Pathways

Another study focused on the discovery of a novel biosynthetic pathway to isoquinoline alkaloids, involving naphthylisoquinoline alkaloids. The research demonstrated that these alkaloids are synthesized from acetate units, contrasting with previous findings that they originate from aromatic amino acids. This reveals new insights into the biosynthesis of complex natural products and opens up possibilities for synthesizing bioactive compounds through novel pathways (G. Bringmann & D. Feineis, 2001).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives of N-(naphthalen-1-yl)acetamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest potential therapeutic applications in diseases where protein kinase signaling plays a critical role, including cancer and inflammatory conditions (H. Hidaka et al., 1984).

Synthesis and Chemical Reactivity

Further research has been dedicated to the synthesis and reactivity of related compounds, exploring multi-component coupling reactions and providing insights into the chemical properties that enable the creation of complex molecular architectures. These studies contribute to the development of synthetic methodologies that can be applied in the preparation of pharmacologically active molecules (P. Stevenson et al., 2007).

Antioxidant Activity

Additionally, derivatives of N-(naphthalen-1-yl)acetamide have been explored for their antioxidant properties. Studies on the free radical scavenging activity and mechanisms of these compounds highlight their potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Khawla Boudebbous et al., 2021).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDCQNDCMYVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)

![N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide](/img/structure/B2973686.png)

![tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2973687.png)

![Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B2973691.png)

![1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine](/img/structure/B2973692.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)

![Ethyl (5-((4-acetamidophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2973698.png)

![N-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2973699.png)

![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)

![(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B2973705.png)